[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Overview
Description
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a piperazine ring substituted with a methylbenzyl group and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 2-methylbenzyl group through a substitution reaction. The final step involves the addition of the acetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and resins. Its chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propionic acid
- [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]butyric acid
Uniqueness
Compared to similar compounds, [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid has a distinct acetic acid moiety, which may confer unique chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications may lead to new discoveries and innovations.
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-4-2-3-5-11(10)8-15-6-7-16(9-12(17)18)14(20)13(15)19/h2-5H,6-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSPWNQONRNQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(=O)C2=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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